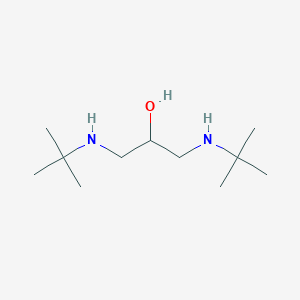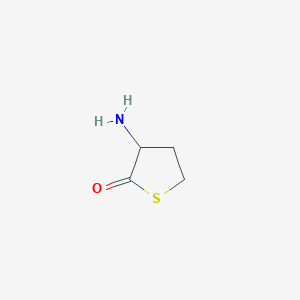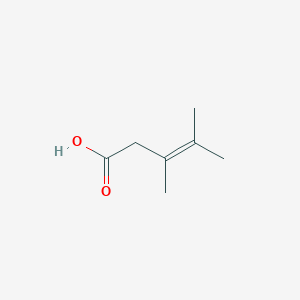
Tritin trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritin trioxide, also known as tritium oxide or T2O, is a radioactive isotope of hydrogen that is commonly used in scientific research. This compound is formed when tritium, a radioactive isotope of hydrogen, combines with oxygen to form water. Tritin trioxide has unique properties that make it useful in a variety of scientific applications, including as a tracer in biological and environmental studies.
Mécanisme D'action
The mechanism of action of tritin trioxide is not well understood. However, it is known that this compound can interact with biological molecules and cells, and can cause damage to DNA and other cellular components. Tritin trioxide is also known to be highly reactive, and can interact with a wide range of chemical and biological systems.
Effets Biochimiques Et Physiologiques
Tritin trioxide has a number of biochemical and physiological effects on living organisms. This compound can cause damage to DNA and other cellular components, and can lead to cell death. Tritin trioxide can also affect the metabolism of cells, and can alter the function of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tritin trioxide has a number of advantages for use in laboratory experiments. This compound is highly reactive, and can be used to study a wide range of chemical and biological systems. Tritin trioxide is also relatively easy to synthesize, and is readily available from commercial suppliers. However, tritin trioxide is also highly radioactive, and must be handled with care to avoid exposure to radiation.
Orientations Futures
There are many potential future directions for research on tritin trioxide. One area of interest is the use of this compound as a tracer in environmental studies, where it can be used to track the movement and behavior of water molecules in various systems. Another area of interest is the use of tritin trioxide in the study of radiation biology, where it can be used to investigate the effects of radiation on living organisms. Additionally, tritin trioxide may have potential applications in the development of new diagnostic and therapeutic tools for a variety of diseases.
Méthodes De Synthèse
Tritin trioxide is typically synthesized by exposing Tritin trioxide gas to oxygen gas in the presence of a catalyst. The resulting tritiated water is then purified and dehydrated to produce tritin trioxide. This synthesis method is commonly used in research laboratories around the world.
Applications De Recherche Scientifique
Tritin trioxide is commonly used as a tracer in scientific research. This compound is particularly useful in biological and environmental studies, where it can be used to track the movement and behavior of molecules and organisms. Tritin trioxide can also be used to study the effects of radiation on living organisms, and to investigate the behavior of water in various systems.
Propriétés
Numéro CAS |
12534-28-0 |
|---|---|
Nom du produit |
Tritin trioxide |
Formule moléculaire |
H6O3Sn3 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/3O.3Sn.6H |
Clé InChI |
ZYQPHWQEEQIVQS-UHFFFAOYSA-N |
SMILES |
O1[SnH2]O[SnH2]O[SnH2]1 |
SMILES canonique |
O1[SnH2]O[SnH2]O[SnH2]1 |
Synonymes |
Sn3O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















